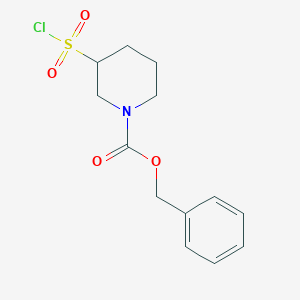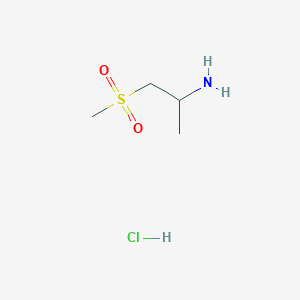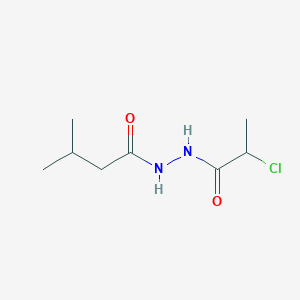![molecular formula C13H16ClN3O2 B1527999 tert-Butyl ((6-Chlorimidazo[1,2-a]pyridin-5-yl)methyl)carbamate CAS No. 1414864-04-2](/img/structure/B1527999.png)
tert-Butyl ((6-Chlorimidazo[1,2-a]pyridin-5-yl)methyl)carbamate
Übersicht
Beschreibung
Tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate is a useful research compound. Its molecular formula is C13H16ClN3O2 and its molecular weight is 281.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Boc-geschützten Aminen
Diese Verbindung wird bei der Synthese von Boc-geschützten Aminen verwendet, die wichtige Zwischenprodukte bei der Herstellung verschiedener Pharmazeutika sind. Die Boc-Gruppe (tert-Butoxycarbonyl) ist eine gängige Schutzgruppe für Amine während der chemischen Synthese. Sie ist stabil unter basischen Bedingungen und kann unter sauren Bedingungen entfernt werden .
Palladium-katalysierte Synthese
Es dient als Reagenz in palladiumkatalysierten Syntheseprozessen. Insbesondere wird es verwendet, um N-Boc-geschützte Aniline herzustellen, die bei der Entwicklung von Farbstoffen, Pharmazeutika und Agrochemikalien wertvoll sind .
Synthese von tetrasubstituierten Pyrrolen
Die Verbindung ist an der Synthese von tetrasubstituierten Pyrrolen beteiligt, die Verbindungen mit potenzieller biologischer Aktivität sind. Diese Pyrrole können an der C-3-Position mit Ester- oder Ketongruppen funktionalisiert werden, wodurch ihre Anwendbarkeit in der medizinischen Chemie erweitert wird .
Chemoselektiver Schutz von Aminen
Es wird zum chemoselektiven Schutz von Aminen verwendet. Dies ist besonders wichtig, wenn selektive Reaktionen an Molekülen mit mehreren Aminogruppen durchgeführt werden müssen, um sicherzustellen, dass nur bestimmte Amine geschützt werden .
Katalyse in ionischen Flüssigkeiten
Die Verbindung kann als Katalysator in ionischen Flüssigkeiten für die N-tert-Butyloxycarbonylierung von Aminen wirken. Dieses Verfahren zeichnet sich durch seine ausgezeichnete Chemoselektivität und die Möglichkeit zur Wiederverwendung des Katalysators aus .
Schutzstrategie in der Peptidsynthese
In der Peptidsynthese werden tert-Butylcarbamate verwendet, um die Aminogruppen von Aminosäuren zu schützen. Diese Strategie ermöglicht die sequenzielle Addition von Aminosäuren ohne unerwünschte Nebenreaktionen .
Eigenschaften
IUPAC Name |
tert-butyl N-[(6-chloroimidazo[1,2-a]pyridin-5-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-13(2,3)19-12(18)16-8-10-9(14)4-5-11-15-6-7-17(10)11/h4-7H,8H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLYIKUZAWDDQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC2=NC=CN21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601125318 | |
| Record name | Carbamic acid, N-[(6-chloroimidazo[1,2-a]pyridin-5-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601125318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414864-04-2 | |
| Record name | Carbamic acid, N-[(6-chloroimidazo[1,2-a]pyridin-5-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414864-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(6-chloroimidazo[1,2-a]pyridin-5-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601125318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate](/img/structure/B1527918.png)


![S-[2-(aminomethyl)phenyl]-2-hydroxy-N-methylethane-1-sulfonamido hydrochloride](/img/structure/B1527922.png)

![Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate](/img/structure/B1527925.png)






![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride](/img/structure/B1527938.png)
